molecular formula C24H30O3 B13401590 (1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

Cat. No.: B13401590
M. Wt: 366.5 g/mol
InChI Key: METQSPRSQINEEU-UKHTVIILSA-N
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Description

17R-Drospirenone is a synthetic progestogen compound, structurally related to spironolactone. It is known for its unique anti-mineralocorticoid and anti-androgenic activities. This compound is a derivative of drospirenone, with a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17R-Drospirenone involves multiple steps, starting from the precursor spironolactone. The key steps include the formation of the spirolactone ring and subsequent modifications to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 17R-Drospirenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 17R-Drospirenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

17R-Drospirenone has a wide range of applications in scientific research:

Mechanism of Action

17R-Drospirenone exerts its effects primarily through its anti-mineralocorticoid and anti-androgenic activities. It acts as an antagonist at the aldosterone receptor, reducing sodium and water retention. Additionally, it inhibits androgen receptors, decreasing the effects of androgens on the body. These actions contribute to its use in hormone replacement therapy and contraception .

Comparison with Similar Compounds

    Drospirenone: The parent compound with similar anti-mineralocorticoid and anti-androgenic activities.

    Spironolactone: A related compound with strong anti-mineralocorticoid activity but less anti-androgenic activity.

    Cyproterone Acetate: Another anti-androgenic compound used in hormone therapy.

Uniqueness: 17R-Drospirenone is unique due to its specific stereochemistry, which significantly impacts its biological activity. Unlike drospirenone, 17R-Drospirenone has a reversed configuration of the 17-spirolactone ring, resulting in distinct pharmacological properties .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24?/m1/s1

InChI Key

METQSPRSQINEEU-UKHTVIILSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6C57CCC(=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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